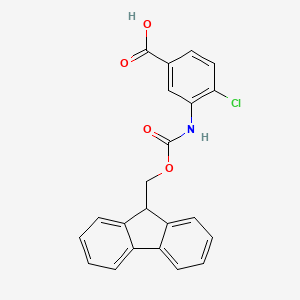

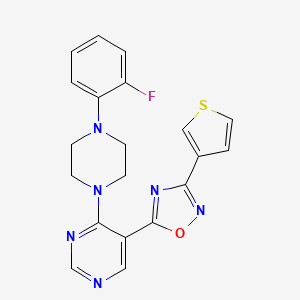

![molecular formula C23H19F4NO6S B2529932 4,4,4-三氟-2-[4-[(4-氟苯基)磺酰氨基]-1-羟基萘-2-基]-3-氧代丁酸丙-2-酯 CAS No. 425400-02-8](/img/structure/B2529932.png)

4,4,4-三氟-2-[4-[(4-氟苯基)磺酰氨基]-1-羟基萘-2-基]-3-氧代丁酸丙-2-酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters has been efficiently achieved through a process that involves the activation of the oxazoline ring by triflic anhydride. This is followed by the opening of the five-membered ring in the 5-methyl-2-phenyl-4,5-dihydrooxazole system. The characterization of the products was performed using advanced spectroscopic techniques such as heteronuclear single quantum coherence spectroscopy (HSQC), heteronuclear multiple bond correlation (HMBC), and NMR experiments. This method provides a pathway to synthesize compounds with potential cytotoxic activity against cancer cell lines .

Molecular Structure Analysis

The molecular structure of the synthesized esters is complex, featuring a trifluoromethylsulfonamide group attached to a propan-2-yl moiety. The presence of fluorine atoms and the sulfonamide group significantly influences the molecular geometry and electronic distribution, which can be crucial for the biological activity of these compounds. The detailed structure elucidation was made possible by the use of HSQC and HMBC techniques, which allow for the observation of hydrogen-carbon and carbon-carbon/nitrogen bonds, respectively .

Chemical Reactions Analysis

The synthesized esters can undergo various chemical reactions due to the presence of reactive functional groups. The trifluoromethylsulfonamide moiety, in particular, can participate in further chemical transformations that may enhance the biological activity of these compounds. The study does not detail specific reactions beyond the synthesis process, but the established methods suggest potential for further functionalization and derivatization of the ester compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized esters, such as solubility, melting point, and stability, are not explicitly detailed in the provided data. However, the presence of the trifluoromethyl group and the sulfonamide linkage are known to impart unique properties to molecules, including increased lipophilicity and potential for strong hydrogen bonding, which could affect their interaction with biological targets. The cytotoxic activity of these compounds was evaluated, and compounds with specific substituents at the para-position of the phenyl ring showed IC50 values ranging from 17-17.44 µM, indicating a significant cytotoxic effect on the tested cancer cell lines .

Application in Cytotoxic Activity

The cytotoxic activity of the new trifluoromethyl sulfonamides was assessed against six cancer cell lines and human gingival fibroblasts. The study aimed to analyze the influence of withdrawing and donor substituents at the para-position of the phenyl ring on cytotoxicity. The results indicated that compounds with certain substituents exhibit notable cytotoxic activity, with the most potent compound (3e) demonstrating the highest effect. These findings suggest that the synthesized esters have potential as chemotherapeutic agents, and further investigation into their mechanism of action and therapeutic window is warranted .

Case Studies and Further Applications

While the provided data does not include specific case studies, the research implies potential applications in the development of anticancer drugs. The high enantiomeric purity of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, achieved through lipase-mediated kinetic resolution, demonstrates the importance of stereochemistry in the biological activity of these compounds. The resolved alcohol's conversion into 1,1,1-trifluoro-2,3-epoxypropane and its use as a latent form via sulfonium salt formation opens up possibilities for the creation of novel therapeutic agents with enhanced efficacy and selectivity .

科学研究应用

燃料电池应用

一项关于含有用于燃料电池应用的芴基团的磺化聚(亚芳醚砜)嵌段共聚物的研究证明了磺酰基和芴基官能团在制造具有高质子传导率的材料中的相关性,这对于燃料电池而言是理想的。这些共聚物表现出更高的机械性能和吸水率,表明在能量转换和存储设备中具有潜在应用 (Bae, Miyatake, & Watanabe, 2009).

抗菌应用

对磺化衍生物的结构-活性关系进行的研究突出了磺化化合物的生物化学效用。这些研究为设计有效的抗雄激素以治疗雄激素反应性疾病提供了见解,表明在制药和医疗治疗中具有更广泛的应用 (Tucker, Crook, & Chesterson, 1988).

环境健康

检测和量化德国献血者血浆样本中的全氟化合物,包括 ADONA,解决了环境健康问题。本研究展示了化学分析在评估氟化物质对人群的暴露和潜在健康风险中的应用 (Fromme, Wöckner, Roscher, & Völkel, 2017).

药物代谢和生物修复

关于产生双芳基双磺酰胺 AMPA 受体增强剂的哺乳动物代谢产物的基于微生物的生物催化系统研究说明了生物催化在药物代谢研究中的应用。这种方法促进了药物代谢产物的产生,用于结构表征并支持临床研究 (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

氟聚合物的合成和表征

关于含有磺酰基和全氟环丁基单元的新型氟聚合物合成的研究突出了具有良好热稳定性的材料的开发。这表明此类化合物在制造耐热降解的高性能材料中的应用 (Huang, Wang, Zhao, Lu, Zhang, & Qing, 2005).

属性

IUPAC Name |

propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F4NO6S/c1-12(2)34-22(31)19(21(30)23(25,26)27)17-11-18(15-5-3-4-6-16(15)20(17)29)28-35(32,33)14-9-7-13(24)8-10-14/h3-12,19,28-29H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQXWCNCHLGEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)F)O)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F4NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529849.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2529857.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)

![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)